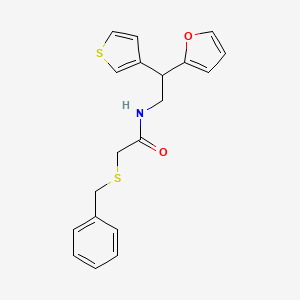

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

2-(Benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a benzylthio group (–SCH₂C₆H₅) and a branched ethyl chain substituted with furan-2-yl and thiophen-3-yl moieties. Such structural motifs are common in bioactive molecules, particularly in antimicrobial, antitumor, and enzyme-targeting agents . The benzylthio group may confer lipophilicity, influencing membrane permeability, while the furan and thiophene rings could engage in π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-19(14-24-12-15-5-2-1-3-6-15)20-11-17(16-8-10-23-13-16)18-7-4-9-22-18/h1-10,13,17H,11-12,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCKXDLVYEQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It possesses a molecular weight of 357.5 g/mol and includes functional groups that are crucial for its biological activity, such as the benzylthio group and the furan and thiophene rings, which enhance its interaction with biological targets .

The biological activity of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator, which is common among compounds with similar structures. The presence of the furan and thiophene moieties is believed to play a vital role in enhancing binding affinity and specificity towards these targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide. For instance, derivatives containing benzothiazole and thiourea structures have demonstrated broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) for these compounds were reported as low as 50 μg/mL against various pathogens, suggesting potent antimicrobial efficacy .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have indicated that it can inhibit cell proliferation effectively. Some derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Case Studies

-

In Vitro Anticancer Activity :

A study evaluated several derivatives of similar structure against human cancer cell lines. The results indicated that compounds with the furan and thiophene substitutions exhibited significant antiproliferative effects, with some derivatives showing IC50 values below 10 μM . -

Enzyme Inhibition Studies :

Research has focused on the inhibition of specific enzymes linked to cancer progression. Compounds related to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide were tested for their ability to inhibit protein kinases involved in cell signaling pathways, showing promising results that warrant further investigation .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 2-(Benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide | Anticancer | <10 | Various cancer cell lines |

| Benzothiazole Derivative | Antimicrobial | 50 | Bacteria/Fungi |

| Thiourea Analog | Enzyme Inhibition | 6.46 | Aβ-binding alcohol dehydrogenase |

Scientific Research Applications

Overview

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound notable for its unique structural features, including the presence of both benzylthio and furan rings. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry Applications

The compound exhibits potential pharmacological properties, making it a subject of investigation in drug design and development. Notably, it has been explored for:

- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds for antibiotic development.

- Anticancer Properties : Studies have suggested that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways. The benzylthio and furan groups are believed to enhance binding affinity to cancer-related receptors or enzymes .

- Indoleamine 2,3-Dioxygenase Inhibition : This compound has been shown to modulate the activity of indoleamine 2,3-dioxygenase, an enzyme implicated in immunosuppression associated with various diseases, including cancer and HIV. Inhibition of this enzyme could enhance the efficacy of anticancer therapies .

Organic Synthesis Applications

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions. The presence of functional groups allows for further modifications and derivatizations .

- Green Chemistry Approaches : The compound's synthesis can be optimized using environmentally friendly methodologies, which is increasingly important in contemporary organic chemistry .

Material Science Applications

The unique structural features of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide make it a candidate for developing novel materials:

- Electronic and Optical Properties : Research suggests that compounds containing furan and thiophene units can exhibit interesting electronic properties, making them suitable for applications in organic electronics, such as solar cells and light-emitting diodes .

Case Studies

Several studies have documented the synthesis and application of similar compounds, providing insights into their practical uses:

-

Synthesis via Acylation : A study demonstrated high-yield acylation methodologies for synthesizing related amides from benzylamine and furan derivatives, achieving yields over 90% under mild conditions. This methodology can potentially be adapted for synthesizing 2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide .

Methodology Yield (%) Conditions Method 1 93 Room Temp Method 2 90 Microwave Method 3 92 Solvent-Free - Conformational Studies : Another study utilized NMR spectroscopy and quantum chemical calculations to investigate the conformational behavior of similar amides in solution. This research highlights the importance of understanding molecular conformations for predicting biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with Thioether and Heterocyclic Moieties

Key Observations:

- Synthesis Efficiency : Compound 5h (88% yield) outperforms analogs like 5e (74%) due to the benzylthio group’s stability compared to chlorobenzylthio. The target compound’s synthesis may require optimized coupling conditions to accommodate the steric bulk of the furan-thiophene ethyl chain.

- Thermal Stability : Melting points for thiadiazole-based acetamides (e.g., 133–135°C for 5h) suggest higher crystallinity than furan/thiophene hybrids, which may exhibit lower melting points due to flexible ethyl linkages.

- Bioactivity Potential: Thiophene-containing acetamides like N-(4-Bromophenyl)-2-(2-thienyl)acetamide show antimycobacterial activity , implying that the target compound’s thiophen-3-yl group could enhance binding to bacterial targets.

Electronic and Spectroscopic Comparisons

- NMR Trends : In compounds like N-(3-acetyl-2-thienyl)-2-bromoacetamide , the thiophene protons resonate at δ 7.2–7.5 ppm, while furan protons appear at δ 6.3–7.1 ppm. The target compound’s ¹H NMR would likely show split signals for the ethyl chain’s diastereotopic protons and distinct aromatic peaks for furan/thiophene.

- IR Spectroscopy : Thioether (–S–) stretches near 650 cm⁻¹ and amide C=O bands at ~1650 cm⁻¹ are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.